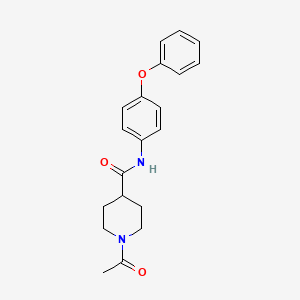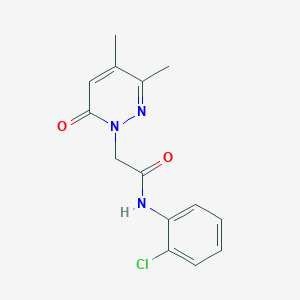
1-acetyl-N-(4-phenoxyphenyl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Acetyl-N-(4-phenoxyphenyl)piperidine-4-carboxamide is a synthetic organic compound belonging to the piperidine class Piperidines are six-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of an acetyl group, a phenoxyphenyl group, and a piperidine ring
未来方向
作用机制
Target of Action
The primary targets of 1-acetyl-N-(4-phenoxyphenyl)-4-piperidinecarboxamide are the human matrix metalloproteinases (hMMPs), specifically hMMP-1, hMMP-2, hMMP-3, hMMP-8, hMMP-9, and hMMP-13 . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is a key process in various physiological and pathological conditions.
Mode of Action
1-acetyl-N-(4-phenoxyphenyl)-4-piperidinecarboxamide interacts with its targets (hMMPs) by inhibiting their enzymatic activity . This inhibition is based on the compound’s ability to bind to the active site of the enzymes, preventing them from cleaving their substrate proteins .
Biochemical Pathways
The inhibition of hMMPs by 1-acetyl-N-(4-phenoxyphenyl)-4-piperidinecarboxamide affects various biochemical pathways. These enzymes are involved in the degradation of extracellular matrix proteins, a process that is crucial in tissue remodeling, wound healing, and embryogenesis . By inhibiting these enzymes, the compound can potentially affect these processes .
Pharmacokinetics
The compound’s bioavailability and pharmacokinetic properties would be crucial in determining its therapeutic potential .
Result of Action
The inhibition of hMMPs by 1-acetyl-N-(4-phenoxyphenyl)-4-piperidinecarboxamide can lead to the modulation of various physiological and pathological processes. For instance, the compound could potentially be used to treat conditions that involve excessive tissue remodeling, such as cancer and fibrosis .
Action Environment
The action, efficacy, and stability of 1-acetyl-N-(4-phenoxyphenyl)-4-piperidinecarboxamide can be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target enzymes .
生化分析
Biochemical Properties
1-acetyl-N-(4-phenoxyphenyl)-4-piperidinecarboxamide has been shown to interact with a variety of enzymes and proteins . For instance, it has been found to have a high affinity for the matrix metalloproteinases (MMPs), including hMMP-1, hMMP-2, hMMP-3, hMMP-8, hMMP-9, and hMMP-13 . The nature of these interactions is primarily inhibitory, affecting the activity of these enzymes .
Cellular Effects
The effects of 1-acetyl-N-(4-phenoxyphenyl)-4-piperidinecarboxamide on cells are diverse and complex. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, 1-acetyl-N-(4-phenoxyphenyl)-4-piperidinecarboxamide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit the activity of MMPs, which play a crucial role in tissue remodeling and inflammation .
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors
准备方法
The synthesis of 1-acetyl-N-(4-phenoxyphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced via nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the piperidine ring to form the desired compound.
Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
化学反应分析
1-Acetyl-N-(4-phenoxyphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reaction pathway and conditions.
科学研究应用
1-Acetyl-N-(4-phenoxyphenyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
相似化合物的比较
1-Acetyl-N-(4-phenoxyphenyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Acetyl-N-(2-phenoxyphenyl)piperidine-4-carboxamide: This compound has a similar structure but with a different position of the phenoxy group.
Piperidine Derivatives: Various piperidine derivatives with different substituents can be compared based on their chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-acetyl-N-(4-phenoxyphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15(23)22-13-11-16(12-14-22)20(24)21-17-7-9-19(10-8-17)25-18-5-3-2-4-6-18/h2-10,16H,11-14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTWJRACTPJKNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-chlorobenzyl)oxy]-N-pyridin-3-ylbenzamide](/img/structure/B5455729.png)
![4-(4-methoxy-2,3-dimethylbenzyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B5455733.png)
![(E)-N-[1-(3,4-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B5455756.png)
![N-[(7S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-2'-methylbiphenyl-3-carboxamide](/img/structure/B5455757.png)
![N-[(1-{[5-(1H-indol-1-ylmethyl)-1H-pyrazol-3-yl]carbonyl}piperidin-3-yl)methyl]acetamide](/img/structure/B5455763.png)
![(2E)-3-(4-chlorophenyl)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}prop-2-enamide](/img/structure/B5455769.png)
![N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5455779.png)
![2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5455789.png)
![(2R,3R,6R)-3-(3-methoxyphenyl)-N,N-dimethyl-1,5-diazatricyclo[5.2.2.02,6]undecane-5-sulfonamide](/img/structure/B5455793.png)
![2-{2-[3-(2-furyl)phenyl]-1H-imidazol-1-yl}ethanol](/img/structure/B5455797.png)
![2-{[(3-METHOXYANILINO)CARBONYL]AMINO}BENZAMIDE](/img/structure/B5455803.png)
![4-[2-[(3S,4R)-3-ethyl-4-hydroxy-4-methylpiperidin-1-yl]-2-oxoethyl]-6-methyl-1,4-benzoxazin-3-one](/img/structure/B5455810.png)
